Cas no 2490322-77-3 ((1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride)
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-27108242
- (1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine;hydrochloride
- (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride
- 2490322-77-3
-
- MDL: MFCD32852764
- Inchi: 1S/C6H9F4N.ClH/c7-5(8)4(11)3-1-6(9,10)2-3;/h3-5H,1-2,11H2;1H/t4-;/m1./s1
- InChI Key: YWEWZGPDQNKAGA-PGMHMLKASA-N
- SMILES: Cl.FC1(CC([C@H](C(F)F)N)C1)F
Computed Properties
- Exact Mass: 207.0437897g/mol
- Monoisotopic Mass: 207.0437897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27108242-1g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95% | 1g |
$1485.0 | 2023-09-11 | |
| Enamine | EN300-27108242-5g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95% | 5g |
$4309.0 | 2023-09-11 | |
| Enamine | EN300-27108242-10g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95% | 10g |
$6390.0 | 2023-09-11 | |
| Enamine | EN300-27108242-0.05g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95.0% | 0.05g |
$344.0 | 2025-03-20 | |
| Enamine | EN300-27108242-0.1g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95.0% | 0.1g |
$515.0 | 2025-03-20 | |
| Enamine | EN300-27108242-0.25g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95.0% | 0.25g |
$735.0 | 2025-03-20 | |
| Enamine | EN300-27108242-0.5g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95.0% | 0.5g |
$1158.0 | 2025-03-20 | |
| Enamine | EN300-27108242-1.0g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95.0% | 1.0g |
$1485.0 | 2025-03-20 | |
| Enamine | EN300-27108242-2.5g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95.0% | 2.5g |
$2912.0 | 2025-03-20 | |
| Enamine | EN300-27108242-5.0g |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride |
2490322-77-3 | 95.0% | 5.0g |
$4309.0 | 2025-03-20 |
(1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride
Compound CAS No. 2490322-77-3: (1R)-1-(3,3-Difluorocyclobutyl)-2,2-Difluoroethan-1-Amine Hydrochloride
The compound with CAS No. 2490322-77-3, known as (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and an amine group with a specific stereochemistry at the (R) configuration. The presence of multiple fluorine atoms in its structure contributes to its distinct physicochemical properties and potential biological activity.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability. The (R)-configuration of this compound is particularly significant as it may influence its interaction with biological targets, potentially leading to enhanced efficacy and reduced off-target effects. Researchers have explored the synthesis of this compound through various routes, including enantioselective methods that ensure the formation of the desired stereoisomer.
The cyclobutane ring in this molecule is a key structural feature that contributes to its rigidity and unique electronic properties. This structural motif has been implicated in various biological interactions, including binding to protein targets such as G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. Recent advancements in computational chemistry have enabled detailed modeling of the interactions between this compound and its potential targets, providing insights into its mechanism of action.
One of the most promising applications of (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride lies in its potential as a therapeutic agent for central nervous system (CNS) disorders. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems, suggesting its potential role in treating conditions such as depression, anxiety, and neurodegenerative diseases. The fluorinated substituents on the molecule are believed to enhance its ability to cross the blood-brain barrier (BBB), a critical factor for CNS-targeted drugs.
In addition to its therapeutic potential, this compound has also been studied for its role in chemical synthesis as an intermediate in the production of more complex molecules. Its hydrochloride salt form is particularly advantageous for handling and storage due to its stability under standard conditions. Researchers have also investigated the stereochemical outcomes of various synthetic pathways leading to this compound, emphasizing the importance of controlling stereochemistry in drug development.
Recent advancements in analytical techniques have enabled precise characterization of this compound's physical and chemical properties. For instance, high-resolution mass spectrometry (HRMS) has been used to confirm its molecular formula and purity, while nuclear magnetic resonance (NMR) spectroscopy has provided insights into its stereochemical arrangement. These studies underscore the importance of rigorous characterization in ensuring the quality and reliability of chemical entities used in research and development.
The development of efficient synthetic routes for (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride remains an active area of research. One notable approach involves the use of organocatalytic methods that minimize environmental impact while maximizing yield and selectivity. These methods not only address current challenges in chemical synthesis but also align with broader sustainability goals within the pharmaceutical industry.
In conclusion, (1R)-1-(3,3-difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride represents a compelling example of how structural complexity can be harnessed to create compounds with diverse applications in medicine and chemistry. As research continues to uncover new insights into its properties and potential uses, this compound stands at the forefront of innovation in drug discovery and chemical synthesis.
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